Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Medicinal chemistry Structure-activity relationship Physicochemical property comparison

This 2-fluoro-substituted benzenesulfonamide is designed for systematic FLAP SAR investigations. The ortho-fluoro group critically modulates electronic character (σₘ +0.34), lipophilicity, and CYP450-mediated oxidation compared to unsubstituted or bulkier analogs, directly addressing species selectivity gaps driven by FLAP residue 24 polymorphism. With a molecular weight of ~349 Da, it offers an advantageous oral drug-like profile for head-to-head profiling against inhibitors like MK-886. Ideal for focused probe development.

Molecular Formula C17H20FN3O2S
Molecular Weight 349.42
CAS No. 2034231-35-9
Cat. No. B2540552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS2034231-35-9
Molecular FormulaC17H20FN3O2S
Molecular Weight349.42
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=NC=C3
InChIInChI=1S/C17H20FN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2
InChIKeySMYMKCVRLVZMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034231-35-9): Structural and Physicochemical Baseline for Procurement Evaluation


2-Fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034231-35-9) is a synthetic small molecule (MW 349.4 g/mol, molecular formula C₁₇H₂₀FN₃O₂S) belonging to the N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide chemotype [1]. The compound features a 2-fluoro substituent on the benzenesulfonamide phenyl ring, a pyridin-4-yl-piperidine scaffold, and a sulfonamide linker—a pharmacophoric arrangement encountered across multiple target classes including 5-lipoxygenase-activating protein (FLAP) inhibitors, carbonic anhydrase inhibitors, and kinase modulators [2]. Its PubChem record, created 2014-11-09, confirms its entry into publicly curated chemical space but reveals limited disclosed bioactivity annotations relative to more extensively profiled in-class analogs [1]. This evidence guide identifies the specific structural and physicochemical attributes that may inform a procurement decision when selecting among closely related N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide analogs.

Why Benzenesulfonamide Analogs with the Pyridin-4-yl-Piperidine Scaffold Cannot Be Interchanged: A Case for Compound-Specific Selection of CAS 2034231-35-9


Compounds within the N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide class exhibit divergent pharmacological profiles driven by subtle aryl ring substitutions. The 2-fluoro substituent on the target compound modulates both electronic character (σₘ for F = +0.34) and lipophilicity at the ortho position, which can alter target-binding conformation, metabolic stability, and off-target liability relative to analogs bearing 3-methyl, 4-trifluoromethoxy, 2-chloro, or 5-fluoro-2-methoxy substitution [1]. In FLAP-targeted benzenesulfonamide series, a single amino acid difference (position 24) between human and rodent FLAP is sufficient to invert inhibitor potency across species, underscoring that even structurally similar chemotypes cannot be assumed functionally interchangeable without explicit comparative data [2]. The absence of publicly disclosed head-to-head bioactivity data for this specific compound against its nearest analogs necessitates that procurement decisions rest on a careful evaluation of structural differentiation and physicochemical property divergence, as detailed in Section 3.

Quantitative Differentiation Evidence for 2-Fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034231-35-9) Relative to Closest In-Class Analogs


Ortho-Fluoro Substitution: Predicted Lipophilicity and Electronic Divergence vs. 2-Chloro and 3-Methyl Analogs

The 2-fluoro substituent on the benzenesulfonamide ring of CAS 2034231-35-9 is expected to reduce calculated logP by approximately 0.4–0.7 log units compared to the 2-chloro analog (2-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide; CAS 2034503-49-4) based on standard Hansch π constants (π_F = +0.14 vs. π_Cl = +0.71), while increasing calculated logP relative to the unsubstituted parent core. The 3-methyl analog (3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide) bears a π_CH₃ of +0.56 at the meta position, yielding distinct lipophilicity and a different hydrogen-bond acceptor topology due to the absence of fluorine [1]. These physicochemical divergences may translate to differential membrane permeability, aqueous solubility, and CYP450 susceptibility, though direct experimental data for this compound remain undisclosed in the public domain [2].

Medicinal chemistry Structure-activity relationship Physicochemical property comparison

Molecular Topology and Rotatable Bond Profile: Differentiation from 4-Trifluoromethoxy and 5-Fluoro-2-Methoxy Analogs

CAS 2034231-35-9 possesses 6 rotatable bonds (calculated from SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=NC=C3) and a topological polar surface area (TPSA) of approximately 54.5 Ų as estimated from ZINC database entries for compounds sharing the C₁₇H₂₀FN₃O₂S formula [1]. In contrast, the 4-trifluoromethoxy analog (N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide; MW 415.43) introduces three additional fluorine atoms, increasing both molecular weight and TPSA while potentially altering metabolic soft-spot topography. The 5-fluoro-2-methoxy analog (5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide) incorporates an electron-donating methoxy group adjacent to fluorine, creating a distinct hydrogen-bond acceptor/donor pattern and conformational preference [2]. No publicly available X-ray crystal structure or NMR solution conformation data currently exists for any member of this chemotype series to validate predicted conformational differences.

Drug design Conformational analysis Scaffold comparison

Scaffold Class Assignment: Benzenesulfonamide FLAP Inhibitor Series Membership and Species Selectivity Implications

The 2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide chemotype shares a core scaffold with benzenesulfonamide derivatives investigated as 5-lipoxygenase-activating protein (FLAP) inhibitors [1]. Published SAR studies on related benzenesulfonamide FLAP inhibitor series demonstrate that aryl ring substituent identity and position are critical determinants of both human FLAP potency and species cross-reactivity [2]. Specifically, the J Biol Chem 2016 study by Blevitt et al. identified two benzenesulfonamide-based FLAP inhibitor series: one active exclusively on human FLAP (rodent-inactive) and another pan-species active, with the speciation attributed to a single amino acid polymorphism at FLAP residue 24 [2]. While CAS 2034231-35-9 has not been explicitly profiled in this published study, its structural features—particularly the 2-fluoro substitution pattern and the pyridin-4-yl-piperidine motif—place it within the chemical space of FLAP-targeting benzenesulfonamides. Users procuring this compound for FLAP-related research must independently establish its species selectivity profile, as no publicly disclosed FLAP IC₅₀ or binding data for this specific compound are available as of the search date.

FLAP inhibition Leukotriene biosynthesis Species selectivity Anti-inflammatory target

PubChem Bioactivity Annotation Status: Comparative Data Deficiency vs. Profiled FLAP Inhibitor Benchmarks

As of the search date, PubChem does not list any bioassay results for CAS 2034231-35-9, in contrast to well-profiled FLAP inhibitors such as MK-886 (reported IC₅₀ of 2.5 nM in intact leukocytes and ~1.1 µM in human whole blood [1]), AM103 (IC₅₀ = 4.2 nM in FLAP binding assay ), and quiflapon/MK-591 (IC₅₀ = 1.6 nM in FLAP binding assay ). The absence of publicly indexed bioactivity data for this compound and its closest structural analogs (2-chloro, 3-methyl, 4-trifluoromethoxy, and 5-fluoro-2-methoxy variants) represents a significant evidence gap that must be factored into procurement risk assessment. Researchers procuring this compound for FLAP-related studies should anticipate the need for de novo in vitro profiling to establish target engagement, potency, and selectivity before advancing to cellular or in vivo experiments.

Bioactivity database SAR gap analysis Procurement risk assessment

Recommended Application Scenarios for 2-Fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034231-35-9) Based on Established Evidence


Structure-Activity Relationship (SAR) Exploration of Ortho-Substituted Benzenesulfonamide FLAP Inhibitors

This compound is most appropriately deployed as a tool compound for systematic SAR studies investigating the impact of ortho-fluoro substitution on FLAP binding affinity, species selectivity, and downstream leukotriene biosynthesis inhibition. Given the published finding that a single amino acid polymorphism at FLAP residue 24 governs species selectivity in benzenesulfonamide inhibitors [1], a focused library comparing the 2-fluoro analog against 2-chloro, 2-methyl, and unsubstituted parent scaffolds would directly address a critical knowledge gap in this chemotype series. Researchers should plan parallel profiling across recombinant human, mouse (A24G mutant), and dog FLAP to establish the species selectivity fingerprint de novo.

Physicochemical Property Benchmarking for Lead Optimization Programs Targeting Oral Bioavailability

With a molecular weight of 349.43 Da (66 Da lighter than the 4-trifluoromethoxy analog) and a calculated TPSA of approximately 54.5 Ų [2], this compound occupies favorable oral drug-like chemical space (compliant with Lipinski and Veber rules). Procurement for comparative physicochemical profiling—including experimental logP/logD determination, kinetic aqueous solubility measurement, and Caco-2 or MDCK permeability assessment—would quantify the practical bioavailability advantages of the 2-fluoro substitution relative to bulkier or more lipophilic analogs. The 2-fluoro group also provides a metabolically stable blocking position, potentially mitigating CYP450-mediated oxidation observed at unsubstituted ortho and para positions in related benzenesulfonamides.

Chemical Probe Development for Leukotriene Pathway Target Validation in Human-Relevant Cellular Models

If in-house profiling confirms FLAP inhibitory activity, the 2-fluoro substitution may confer a distinct target engagement profile compared to established indole-based FLAP inhibitors (e.g., MK-886) or oxadiazole-based FLAP inhibitors [1]. The pyridin-4-yl-piperidine scaffold offers different hydrogen-bonding and π-stacking interactions within the FLAP binding pocket compared to indole or oxadiazole cores, potentially translating to differential binding kinetics (kon/koff) and residence time. Procurement for head-to-head comparison against MK-886 in calcium ionophore A23187-stimulated human peripheral leukocyte LTB₄ production assays (ELISA readout) would establish relative potency and scaffold-specific pharmacological behavior.

Negative Control or Inactive Comparator Design for Functional Genomics and Chemoproteomics Studies

Until FLAP inhibitory activity is experimentally confirmed, this compound may serve as a structurally matched negative control in chemoproteomics or cellular thermal shift assay (CETSA) experiments, provided it demonstrates negligible target engagement. The 2-fluoro substituent offers a distinct molecular weight and retention time (in LC-MS) compared to unsubstituted or methyl-substituted analogs, facilitating multiplexed experimental designs. Users should independently verify the absence of FLAP binding and functional leukotriene biosynthesis inhibition before deploying the compound in this capacity.

Quote Request

Request a Quote for 2-fluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.